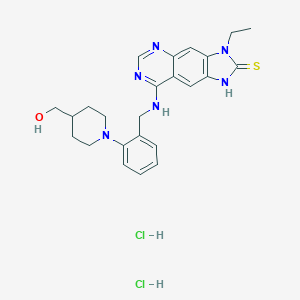

Thioquinapiperifil dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thioquinapiperifil dihydrochloride is a potent, selective PDE-5 inhibitor . It shows a significant increase in cyclic GMP at 10 μM .

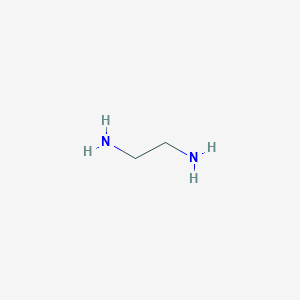

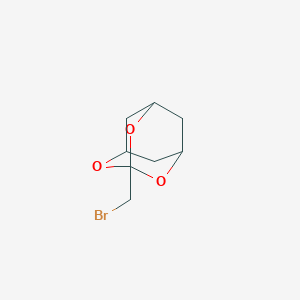

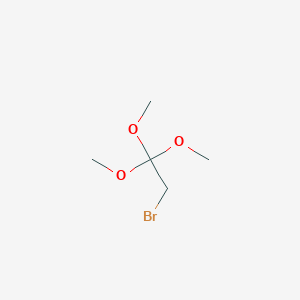

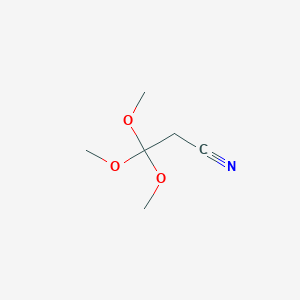

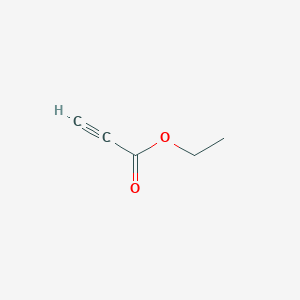

Synthesis Analysis

The synthesis of piperazine derivatives, which Thioquinapiperifil dihydrochloride is likely a part of, includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

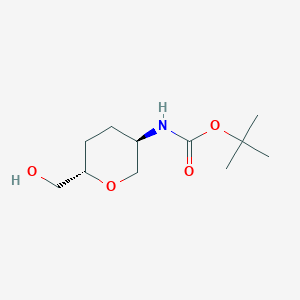

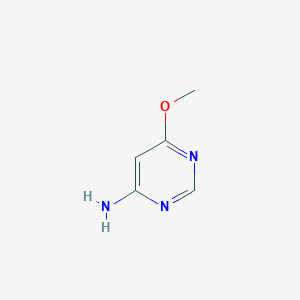

Molecular Structure Analysis

The molecular formula of Thioquinapiperifil dihydrochloride is C24H30Cl2N6OS . The average mass is 521.506 Da . The molecular structure of Thioquinapiperifil dihydrochloride is complex, with multiple nitrogen, oxygen, and sulfur atoms, which likely contribute to its biological activity .

科学的研究の応用

Phosphodiesterase-5 (PDE-5) Inhibition

Thioquinapiperifil dihydrochloride is a potent, selective, and non-competitive inhibitor of phosphodiesterase-5 (PDE-5), with an IC50 of 0.074 nM . PDE-5 inhibitors are commonly used in the treatment of erectile dysfunction and pulmonary arterial hypertension.

Sexual Enhancement Study

Thioquinapiperifil dihydrochloride has been used in sexual enhancement studies . This is due to its PDE-5 inhibitory activity, which can enhance erectile function by increasing the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.

Dietary Supplements

Thioquinapiperifil dihydrochloride can be found in dietary supplements . This is likely due to its potential benefits in sexual enhancement.

Platelet Aggregation Inhibition

In vitro studies have shown that Thioquinapiperifil dihydrochloride can inhibit platelet aggregation in a concentration-dependent manner . This suggests potential applications in the prevention or treatment of thrombotic disorders.

Metabolic Profiling

Thioquinapiperifil dihydrochloride has been used in metabolic profiling studies . Liquid chromatography quadrupole time of flight mass spectrometry (LC-Q-TOF-MS) was conducted to determine the in vitro and in vivo metabolites of Thioquinapiperifil .

Toxicology Evaluation

The metabolites identified from the metabolic profiling of Thioquinapiperifil dihydrochloride may be useful for evaluating its toxicology . This knowledge can be applied to related forensic cases.

作用機序

Target of Action

Thioquinapiperifil dihydrochloride is a potent, selective, and non-competitive inhibitor of phosphodiesterase-5 (PDE-5) . The primary role of PDE-5 is to break down cyclic guanosine monophosphate (cGMP), a molecule that induces smooth muscle relaxation. By inhibiting PDE-5, Thioquinapiperifil dihydrochloride prevents the breakdown of cGMP, leading to prolonged muscle relaxation .

Mode of Action

As a PDE-5 inhibitor, Thioquinapiperifil dihydrochloride binds to the enzyme and prevents it from breaking down cGMP . This results in an increase in cGMP levels, which in turn leads to prolonged smooth muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by Thioquinapiperifil dihydrochloride is the cGMP pathway . Normally, cGMP induces smooth muscle relaxation, but it is quickly broken down by PDE-5. By inhibiting PDE-5, Thioquinapiperifil dihydrochloride allows cGMP to remain active for longer, leading to prolonged muscle relaxation .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The primary result of Thioquinapiperifil dihydrochloride’s action is the prolongation of smooth muscle relaxation . This is achieved through the inhibition of PDE-5 and the subsequent increase in cGMP levels . In vitro studies have shown that Thioquinapiperifil dihydrochloride can inhibit platelet aggregation in a concentration-dependent manner .

Action Environment

The action of Thioquinapiperifil dihydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . .

Safety and Hazards

特性

IUPAC Name |

3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6OS.2ClH/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29;;/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGNFHIWAHNADT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thioquinapiperifil dihydrochloride | |

CAS RN |

204077-66-7 |

Source

|

| Record name | Thioquinapiperifil dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204077667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOQUINAPIPERIFIL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ87H5L241 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B42960.png)